2,3-Dichloro-1-fluoro-4-iodobenzene
Description
2,3-Dichloro-1-fluoro-4-iodobenzene (CAS: 156150-67-3) is a halogenated aromatic compound featuring chlorine atoms at positions 2 and 3, fluorine at position 1, and iodine at position 4. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as an efficient leaving group . Its molecular formula is C₆H₂Cl₂FI, with a molecular weight of 321.39 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, which polarize the aromatic ring and activate specific positions for nucleophilic or electrophilic substitution .
Properties
CAS No. |
1393843-50-9 |
|---|---|
Molecular Formula |
C6H2Cl2FI |
Molecular Weight |
290.89 g/mol |
IUPAC Name |
2,3-dichloro-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C6H2Cl2FI/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |
InChI Key |
UJDONOHHZTVVBM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)I |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Physical Properties
- Melting Points : Halogen density correlates with higher melting points. The target compound (two Cl, one F, one I) likely has a higher melting point than 1-Chloro-2-fluoro-4-iodobenzene (one Cl, one F, one I) but lower than 1,2,4,5-Tetrafluoro-3,6-diiodobenzene (four F, two I) due to symmetrical packing in the latter .
- Solubility: The ethoxy group in 1-Ethoxy-2,3-difluoro-4-iodobenzene enhances solubility in ethanol and acetone compared to the nonpolar target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
